molecular formula C18H17ClN2O3 B2495386 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941888-85-3

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2495386
CAS No.: 941888-85-3
M. Wt: 344.8
InChI Key: WOWGJMUYZPBYJJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative of interest in pharmacological research, particularly in the study of bone resorption disorders. Although direct studies on this specific compound are limited, research on highly similar N-phenoxyacetamide compounds featuring piperazine or pyrrolidinone moieties has demonstrated significant potential in regulating osteoclast activity . These structural analogs have been identified as novel, strong inhibitors of osteoclastogenesis—the process by which bone-resorbing osteoclasts form . The mechanism of action for these related compounds involves the suppression of the RANKL-induced signaling pathway, which is critical for osteoclast differentiation . This is achieved through the downregulation of key signaling molecules like TRAF6 and the subsequent inhibition of the expression of osteoclast-specific genes, including NFATc1, cathepsin K, and TRAP . By blocking the formation and function of osteoclasts, these related compounds have been shown to prevent bone loss in vivo, highlighting their promise as candidate agents for the treatment of osteolytic diseases like osteoporosis . This compound is intended for Research Use Only (RUO) and is strictly not designed for human diagnostic or therapeutic use, or for any veterinary applications. Researchers are encouraged to conduct their own experiments to fully characterize the properties and activities of this specific molecule.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-13-3-9-16(10-4-13)24-12-17(22)20-14-5-7-15(8-6-14)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWGJMUYZPBYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ugi Reaction-Derived Racetams ()

Compounds such as 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) and N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetamide (4t) share the 2-oxopyrrolidin-1-yl group but differ in substituents. For example:

  • 4s : Contains a trifluoromethylphenyl group and a pentyl chain (C₁₈H₂₀F₃N₃O₂), synthesized via Ugi four-component reaction with a 41% yield.
  • 4t : Features a cyclohexyl group and 2-trifluoromethylphenyl substitution (C₂₀H₂₂F₃N₃O₂), synthesized in 46% yield .

Key Differences :

  • The target compound lacks the Ugi-derived α,α-disubstitution seen in 4s and 4t.
  • The 4-chlorophenoxy group in the target compound may enhance lipophilicity compared to trifluoromethyl groups.

N-(4-(2-Oxopyrrolidin-1-yl)benzyl)acetamide Derivatives ()

2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide (CAS: 540518-40-9, C₁₄H₁₆ClN₂O₂) shares the pyrrolidinone-phenyl backbone but includes a chlorinated acetamide side chain instead of the phenoxy group .

Functional Group Variations in Acetamide Derivatives

Anti-COVID-19 Agents with Morpholinosulfonyl Groups ()

The target compound’s pyrrolidinone group may offer distinct conformational flexibility compared to the rigid morpholine ring .

Benzothiazole-Containing Analogues ()

This substitution likely improves thermal stability but reduces solubility .

Table 1. Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/State Synthesis Yield Reference
Target Compound C₁₉H₁₉ClN₂O₃ 358.82 4-Chlorophenoxy, pyrrolidinone Not reported Not reported
4s (Ugi-derived) C₁₈H₂₀F₃N₃O₂ 391.36 Trifluoromethylphenyl, pentyl White solid 41%
5l (Anti-COVID-19 agent) C₁₉H₂₁ClN₄O₄S 460.91 Morpholinosulfonyl, chlorophenyl Crystalline solid Not reported
2-Chloro-N-(4-(2-oxopyrrolidinyl)benzyl)acetamide C₁₄H₁₆ClN₂O₂ 294.74 Chloroacetamide, benzyl Not reported Not reported

Key Observations :

  • The target compound’s molecular weight (358.82) is intermediate between simpler pyrrolidinone derivatives (e.g., 294.74 in ) and bulkier benzothiazole analogues (e.g., 460.91 in ).
  • Synthetic yields for Ugi-derived compounds (41–50%) suggest moderate efficiency compared to unreported yields for the target compound .

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